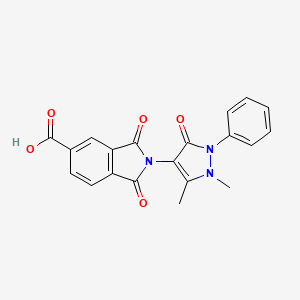

2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Descripción general

Descripción

BV02 es un potente inhibidor de la interacción proteína-proteína 14-3-3. Ha demostrado citotoxicidad significativa contra células hematopoyéticas que expresan tanto el Bcr-Abl tipo salvaje sensible al mesilato de imatinib como la mutación T315I resistente al mesilato de imatinib.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: BV02 se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 2,3-dihidro-1,5-dimetil-3-oxo-2-fenil-1H-pirazol-4-il con ácido 2,3-dihidro-1,3-dioxo-1H-isoindol-5-carboxílico. Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y pueden requerir técnicas de ultrasonido y calentamiento para mejorar la solubilidad .

Métodos de producción industrial: El proceso de producción probablemente involucra técnicas estándar de síntesis orgánica, seguidas de pasos de purificación como la cromatografía líquida de alto rendimiento (HPLC) para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: BV02 principalmente experimenta interacciones con proteínas en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Inhibe las interacciones proteína-proteína 14-3-3, que son cruciales en varios procesos celulares .

Reactivos y condiciones comunes: El compuesto se usa a menudo en entornos de investigación con reactivos como DMSO para la solubilidad. Las condiciones para su uso típicamente implican mantener el compuesto a bajas temperaturas para preservar su estabilidad .

Principales productos formados: El resultado principal de la interacción de BV02 es la inhibición de las interacciones de la proteína 14-3-3, lo que lleva a la modulación de varias vías de señalización involucradas en la regulación del ciclo celular, la apoptosis y la respuesta al estrés .

Aplicaciones Científicas De Investigación

BV02 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como herramienta para estudiar las interacciones proteína-proteína y los efectos de la inhibición de estas interacciones en los procesos celulares.

Biología: Ayuda a comprender el papel de las proteínas 14-3-3 en varias vías biológicas.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de la leucemia mieloide crónica y posiblemente otros cánceres al inducir la apoptosis en las células cancerosas

Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos dirigidos a las interacciones proteína-proteína

Mecanismo De Acción

BV02 ejerce sus efectos uniéndose a los sitios de acoplamiento de la proteína 14-3-3, inhibiendo así sus interacciones con otras proteínas. Esta inhibición lleva a la liberación de c-Abl de 14-3-3σ y su reubicación al compartimento nuclear y las membranas mitocondriales, promoviendo la muerte celular apoptótica .

Compuestos similares:

SFN (inhibidor de 14-3-3σ): Otro inhibidor de la familia de proteínas 14-3-3, utilizado en aplicaciones de investigación similares.

Singularidad de BV02: BV02 es único en su capacidad para inhibir tanto el tipo salvaje como la mutación T315I resistente al mesilato de imatinib de Bcr-Abl, convirtiéndolo en una herramienta valiosa en la investigación de la leucemia .

Comparación Con Compuestos Similares

SFN (14-3-3σ inhibitor): Another inhibitor of the 14-3-3 protein family, used in similar research applications.

Docetaxel: Although primarily a chemotherapy drug, it has shown strong binding affinity to the 14-3-3 proteins.

Uniqueness of BV02: BV02 is unique in its ability to inhibit both the wild type and the imatinib mesylate-resistant T315I mutation of Bcr-Abl, making it a valuable tool in leukemia research .

Actividad Biológica

The compound 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a derivative of pyrazolone and isoindoline that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both a pyrazolone ring and an isoindoline moiety. Its molecular formula is with a molecular weight of approximately 370.37 g/mol.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazolone, including this compound, exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi. For instance, derivatives have been reported to possess antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .

2. Anticancer Potential

The anticancer properties of pyrazolone derivatives are well-documented. The compound has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have suggested that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 15 | Apoptosis induction |

| Compound B | HeLa (cervical) | 20 | Cell cycle arrest |

| Target Compound | A549 (lung) | 10 | ROS generation |

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazolone derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In animal models, the tested compound showed a reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .

The biological activities of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of xanthine oxidase, which is involved in uric acid production. This inhibition can help manage conditions like gout .

- Reactive Oxygen Species (ROS) Modulation : It appears to influence ROS levels within cells, contributing to its anticancer effects by promoting oxidative stress in tumor cells .

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Sondhi et al., derivatives similar to our target compound were evaluated for their anticancer properties using various cell lines. The results indicated that certain modifications to the pyrazolone structure enhanced cytotoxicity against cancer cells significantly.

Case Study 2: Anti-inflammatory Properties

A study by İsmail et al. demonstrated the anti-inflammatory effects of pyrazolone derivatives in vivo. The administration of these compounds resulted in decreased paw edema in rat models, indicating their potential utility in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5/c1-11-16(19(26)23(21(11)2)13-6-4-3-5-7-13)22-17(24)14-9-8-12(20(27)28)10-15(14)18(22)25/h3-10H,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYSDSINNOLWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292870-53-2 | |

| Record name | 292870-53-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.